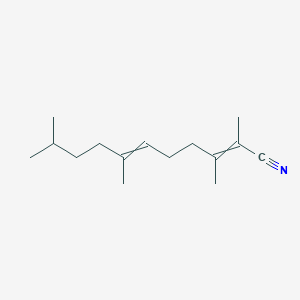
2,3,7,10-Tetramethylundeca-2,6-dienenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,7,10-Tetramethylundeca-2,6-dienenitrile is an organic compound with the molecular formula C15H25N. It is characterized by the presence of multiple methyl groups and a nitrile functional group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,10-Tetramethylundeca-2,6-dienenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of a nitrile precursor with methylating agents in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,7,10-Tetramethylundeca-2,6-dienenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The methyl groups and nitrile group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
2,3,7,10-Tetramethylundeca-2,6-dienenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3,7,10-Tetramethylundeca-2,6-dienenitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the methyl groups can influence the compound’s reactivity and stability. The pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethyl-2,6-octadienenitrile: Shares a similar structure but with fewer methyl groups.
2,6,6,10-Tetramethyl-undeca-8,10-diene-3,7-dione: Contains additional functional groups, leading to different reactivity and applications.
Uniqueness
2,3,7,10-Tetramethylundeca-2,6-dienenitrile is unique due to its specific arrangement of methyl groups and the presence of a nitrile group. This combination imparts distinct chemical properties, making it valuable in various synthetic and research applications.
Properties
CAS No. |
63967-61-3 |
|---|---|
Molecular Formula |
C15H25N |
Molecular Weight |
219.37 g/mol |
IUPAC Name |
2,3,7,10-tetramethylundeca-2,6-dienenitrile |
InChI |
InChI=1S/C15H25N/c1-12(2)9-10-13(3)7-6-8-14(4)15(5)11-16/h7,12H,6,8-10H2,1-5H3 |
InChI Key |
DNWZNEKGGRKCRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(=CCCC(=C(C)C#N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















